7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
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Description
7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H20N2O3S and its molecular weight is 428.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thieno[2,3-d]pyrimidines, a core structure in this compound, are known to exhibit diverse biological activities . They are often involved in interactions with various enzymes and receptors, which could potentially be the targets of this compound.
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The presence of the isopropylphenyl and chromen-2-one groups may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or selectivity.
Biochemical Pathways
Given the known biological activities of thieno[2,3-d]pyrimidines, it’s plausible that this compound could affect a variety of pathways, potentially leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction, or regulation of gene expression .
Pharmacokinetics
Factors such as the compound’s molecular weight, polarity, and solubility can influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism by enzymes, and its excretion from the body .
Result of Action
Based on the known activities of thieno[2,3-d]pyrimidines, potential effects could include modulation of enzyme activity, alteration of cellular signaling pathways, or changes in gene expression .
Properties
IUPAC Name |
4-methyl-7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-14(2)16-4-6-17(7-5-16)20-12-31-25-23(20)24(26-13-27-25)29-18-8-9-19-15(3)10-22(28)30-21(19)11-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAOKIXHMBPQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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